molecular formula C9H7NO4 B13945585 7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid

7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid

Cat. No.: B13945585
M. Wt: 193.16 g/mol
InChI Key: UKRVJGINTNKMDK-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and hydroxymethyl functional groups makes it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene, with the reaction temperature maintained around 110°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is unique due to the presence of both carboxylic acid and hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

7-(hydroxymethyl)-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-4-5-2-1-3-6-7(5)10-14-8(6)9(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

UKRVJGINTNKMDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)CO)C(=O)O

Origin of Product

United States

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